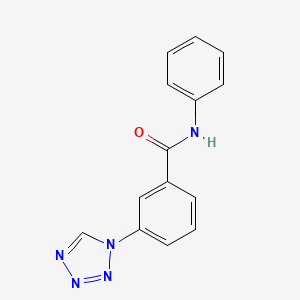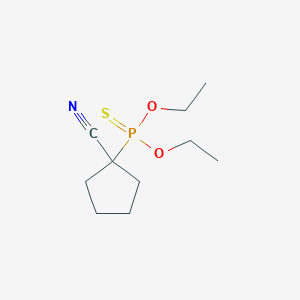![molecular formula C14H12ClN3O2S B5720948 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects.
Mécanisme D'action
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathway of various cytokines and growth factors. By inhibiting the activity of these enzymes, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide can reduce the production of inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has been shown to have several biochemical and physiological effects, including a reduction in the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, a decrease in the activation of T and B cells, and a reduction in the infiltration of immune cells into inflamed tissues. These effects contribute to the anti-inflammatory and immunosuppressive properties of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has several advantages for lab experiments, including its high potency and specificity for Janus kinases, which make it a valuable tool for studying the signaling pathways of cytokines and growth factors. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide, including the development of more potent and selective Janus kinase inhibitors, the identification of new therapeutic applications for N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide, and the investigation of its long-term safety and efficacy in humans. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory and immunosuppressive effects of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide, which could lead to the development of new therapies for inflammatory and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide involves several steps, starting with the reaction between 5-chloro-2-pyridinamine and carbon disulfide to form N-(5-chloropyridin-2-yl)carbamothioic acid. This intermediate is then reacted with 3-methoxybenzoyl chloride to form the final product, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide.
Applications De Recherche Scientifique
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-20-11-4-2-3-9(7-11)13(19)18-14(21)17-12-6-5-10(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBIAARPFFFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)





![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)

![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)
